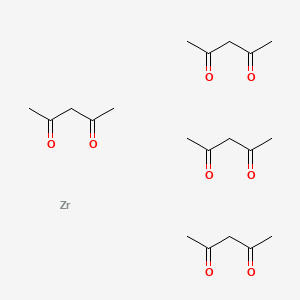
Pentane-2,4-dione;zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane-2,4-dione, also known as acetylacetone, is a β-diketone with the chemical formula C5H8O2. When combined with zirconium, it forms a coordination complex that has significant applications in various fields. The compound is known for its ability to form stable chelates with metal ions, making it valuable in both scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentane-2,4-dione;zirconium complexes typically involves the reaction of zirconium salts with pentane-2,4-dione in the presence of a suitable solvent. One common method is to dissolve zirconium chloride in an organic solvent such as ethanol, followed by the addition of pentane-2,4-dione. The reaction mixture is then heated under reflux conditions to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound complexes often involves large-scale batch reactors where zirconium salts and pentane-2,4-dione are mixed under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or distillation techniques to obtain the desired complex in high purity .
Chemical Reactions Analysis
Types of Reactions
Pentane-2,4-dione;zirconium complexes undergo various types of chemical reactions, including:
Oxidation: The complex can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents such as hydrides.
Substitution: Ligand substitution reactions are common, where the pentane-2,4-dione ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while reduction can produce zirconium hydrides. Substitution reactions result in new zirconium complexes with different ligands .
Scientific Research Applications
Pentane-2,4-dione;zirconium complexes have a wide range of applications in scientific research:
Chemistry: Used as catalysts in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential use in drug delivery systems and as imaging agents.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of pentane-2,4-dione;zirconium complexes involves the coordination of the pentane-2,4-dione ligand to the zirconium ion. This coordination stabilizes the metal center and enhances its reactivity. The complex can interact with various molecular targets, including enzymes and proteins, through coordination bonds and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Acetylacetone (Pentane-2,4-dione): The parent compound without the zirconium ion.
Nickel(II) Acetylacetonate: A similar complex with nickel instead of zirconium.
Cobalt(III) Acetylacetonate: Another analogous complex with cobalt.
Uniqueness
Pentane-2,4-dione;zirconium complexes are unique due to their high stability and reactivity compared to other metal acetylacetonate complexes. The zirconium ion provides enhanced catalytic properties and greater resistance to oxidation and reduction, making these complexes particularly valuable in industrial and research applications .
Properties
Molecular Formula |
C20H32O8Zr |
|---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
pentane-2,4-dione;zirconium |
InChI |
InChI=1S/4C5H8O2.Zr/c4*1-4(6)3-5(2)7;/h4*3H2,1-2H3; |
InChI Key |
WVVTXRPHQHVSGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


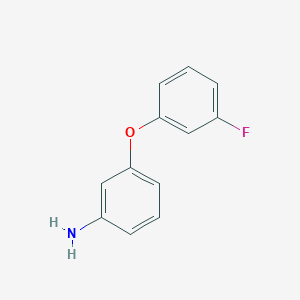
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B12436585.png)

![[2-(Naphthalen-2-yl)ethyl]hydrazine](/img/structure/B12436588.png)
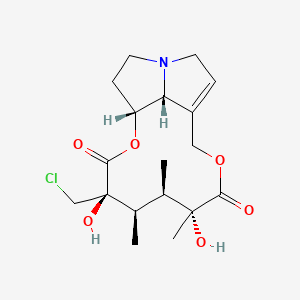
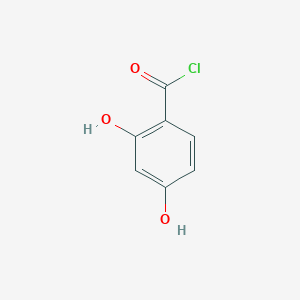

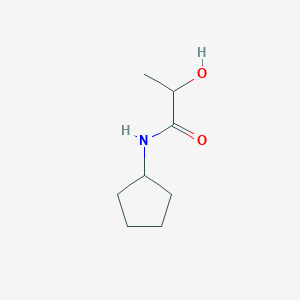
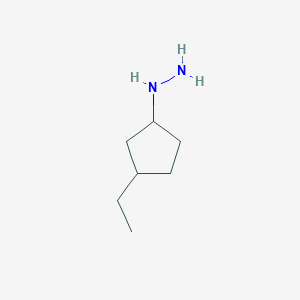
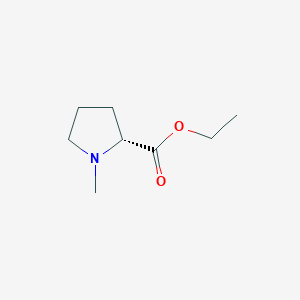
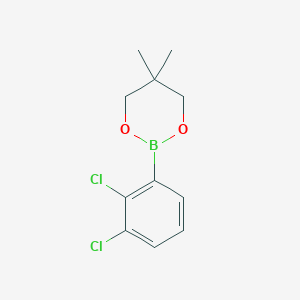
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine](/img/structure/B12436632.png)
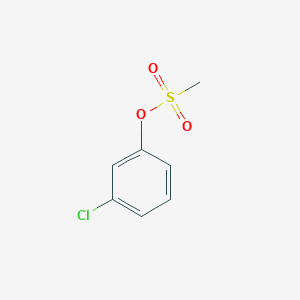
![{[4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B12436661.png)
